molecular formula C10H12O4 B1339138 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde CAS No. 22383-86-4

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde

Cat. No.: B1339138
CAS No.: 22383-86-4
M. Wt: 196.2 g/mol
InChI Key: PNRCENGTZYOIQK-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O₄. It is a derivative of benzaldehyde, characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . These interactions often involve the compound acting as a redox-active agent, disrupting cellular antioxidation systems and thereby inhibiting microbial growth .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to destabilization of cellular redox homeostasis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, the compound has been shown to inhibit growth by targeting antioxidation components such as superoxide dismutases and glutathione reductase .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a redox-active compound. It exerts its effects by binding to and inhibiting enzymes involved in cellular antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain storage conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained oxidative stress and potential damage to cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by inhibiting microbial growth and enhancing antioxidation capacity. At higher doses, it can cause toxic or adverse effects due to excessive accumulation of ROS and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance . The compound’s redox-active nature allows it to participate in redox cycling, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2-hydroxy-3,4-dimethoxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.

Major Products

    Oxidation: 2-Hydroxy-3,4-dimethoxy-6-methylbenzoic acid.

    Reduction: 2-Hydroxy-3,4-dimethoxy-6-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Employed in the production of fragrances, flavors, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-6-methylbenzaldehyde: Similar structure but lacks methoxy groups.

    3,4-Dimethoxybenzaldehyde: Lacks the hydroxy and methyl groups.

    2-Hydroxy-3-methylbenzaldehyde: Lacks the methoxy groups.

Uniqueness

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is unique due to the combination of hydroxy, methoxy, and methyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-4-8(13-2)10(14-3)9(12)7(6)5-11/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRCENGTZYOIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468400
Record name 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22383-86-4
Record name 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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